Tetraethylammonium chloride
Overview
Description
Tetraethylammonium chloride is a quaternary ammonium compound with the chemical formula C8H20ClN . It appears as a hygroscopic, colorless, crystalline solid . This compound is widely used in pharmacological and physiological studies as a source of tetraethylammonium ions .
Mechanism of Action
Target of Action
Tetraethylammonium chloride (TEAC) is known to primarily target autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.
Mode of Action
TEAC acts by blocking its targets. It inhibits the function of autonomic ganglia, disrupts the normal operation of calcium- and voltage-activated potassium channels, and blocks nicotinic acetylcholine receptors . This blocking action alters the normal physiological processes regulated by these targets.
Biochemical Pathways
The exact biochemical pathways affected by TEAC are still under investigation. It is known that the compound’s blocking action on potassium channels and nicotinic acetylcholine receptors can disrupt normal nerve signal transmission and muscle function
Pharmacokinetics
As a quaternary ammonium compound, teac is likely to be positively charged and highly soluble in water . These properties could influence its bioavailability and distribution within the body.
Result of Action
The primary result of TEAC’s action is the inhibition of certain physiological processes due to its blocking effect on its targets. For example, it can inhibit relaxation induced by peroxynitrite in rat aorta rings . It also blocks nicotinic acetylcholine neurotransmission by blocking the receptor-mediated potassium currents .
Action Environment
The action, efficacy, and stability of TEAC can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be easily distributed in aqueous environments within the body . Additionally, its stability could be affected by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
Tetraethylammonium chloride is known to block potassium channels non-specifically . It can physically enter the pore and block the channel . Additionally, it either imitates or antagonizes the actions of choline and acetylcholine, two other quaternary ammonium ions .
Cellular Effects
This compound has been shown to inhibit the proliferation of certain cell types in a dose- and time-dependent manner . It has also been found to increase apoptosis in cells . Furthermore, it has been observed to increase the generation of reactive oxygen species within cells .
Molecular Mechanism
The mechanism of action of this compound is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . It acts from the extracellular side by open pore blockade .
Dosage Effects in Animal Models
In animal models, this compound has been found to cause serious muscle paralysis, which can lead to respiratory distress and death . The lethal dose (LD50) in mice is 65 mg/kg for intraperitoneal injection and 900 mg/kg for oral administration .
Transport and Distribution
This compound is eliminated by active renal tubular secretion by the cation transport system
Preparation Methods
Tetraethylammonium chloride is synthesized by the alkylation of triethylamine with ethyl chloride . The reaction can be represented as follows:
N(CH2CH3)3+C2H5Cl→N(CH2CH3)4+Cl−
This compound exists as either of two stable hydrates: the monohydrate and the tetrahydrate . Industrial production methods involve similar alkylation processes, ensuring high purity and yield.
Chemical Reactions Analysis
Tetraethylammonium chloride undergoes various chemical reactions, including:
Hofmann Elimination: Upon heating, it decomposes to form triethylamine and ethylene.
Phase-Transfer Catalysis: It acts as a phase-transfer catalyst in reactions such as the geminal di-alkylation of fluorene and N,N-dialkylation of aniline.
Co-Catalyst: It is used as a co-catalyst in the preparation of diarylureas from arylamines, nitroaromatics, and carbon monoxide.
Scientific Research Applications
Tetraethylammonium chloride has numerous applications in scientific research:
Pharmacology: It is used to block potassium channels in various tissues, aiding in the study of ion channel functions.
Electrophysiology: It serves as a pharmacological agent in electrophysiological studies to understand its effects on different organisms.
Organic Synthesis: It is employed in organic synthesis as a phase-transfer catalyst and co-catalyst in various reactions.
Comparison with Similar Compounds
Tetraethylammonium chloride is similar to other quaternary ammonium compounds such as:
- Tetraethylammonium bromide
- Tetraethylammonium iodide
- Tetramethylammonium chloride
While these compounds share similar structures and functions, this compound is unique in its specific applications and effectiveness in certain reactions .
Properties
IUPAC Name |
tetraethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.ClH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBCJWGVCUEGHA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66-40-0 (Parent) | |
Record name | Tetraethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6041137 | |
Record name | Tetraethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Deliquescent solid; [Merck Index] Colorless or light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |
Record name | Ethanaminium, N,N,N-triethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethylammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17416 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732599 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.00000308 [mmHg] | |
Record name | Tetraethylammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17416 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
56-34-8 | |
Record name | Tetraethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, N,N,N-triethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B82Z83XNN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.